N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps. One common method starts with the esterification of 3,4-dichlorobenzoic acid with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and potassium hydroxide to yield the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Mechanism of Action
The mechanism of action of N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes or proteins involved in microbial and cancer cell proliferation. The exact molecular pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- **N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- **N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
N-[5-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its unique combination of a thiadiazole ring with a propanamide moiety. This structural feature imparts distinct biological activities and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O2S2/c1-2-10(20)17-12-18-19-13(23-12)22-6-11(21)16-7-3-4-8(14)9(15)5-7/h3-5H,2,6H2,1H3,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSDULXHXJVZCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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